![molecular formula C37H38N2 B12551839 N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine CAS No. 828930-78-5](/img/structure/B12551839.png)
N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is a complex organic compound featuring anthracene moieties Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine typically involves the reaction of anthracene-9-carbaldehyde with N,N’-dipropylmethanediamine. The reaction proceeds through a condensation mechanism, forming a bisazomethine intermediate, which is subsequently reduced to the desired diamine using a reducing agent such as sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Simplified amine derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine has several scientific research applications:
Mechanism of Action
The mechanism by which N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine exerts its effects involves its interaction with metal ions and DNA. The compound’s anthracene moieties can intercalate with DNA, and upon light irradiation, it can generate reactive oxygen species that cleave DNA strands . Additionally, its ability to form complexes with metal ions enhances its utility as a chemosensor .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: Similar structure but with a cyclohexane backbone.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Contains anthracene moieties but with different substituents.
N,N’-Bis(2-dimethylaminoethyl)-N,N’-dimethyl-9,10-anthracenediamine: Another anthracene-based compound with different alkyl substituents.
Uniqueness
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is unique due to its specific combination of anthracene moieties and dipropylmethanediamine backbone, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring precise detection of metal ions and DNA interactions.
Properties
CAS No. |
828930-78-5 |
|---|---|
Molecular Formula |
C37H38N2 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N,N'-bis(anthracen-9-ylmethyl)-N,N'-dipropylmethanediamine |
InChI |
InChI=1S/C37H38N2/c1-3-21-38(25-36-32-17-9-5-13-28(32)23-29-14-6-10-18-33(29)36)27-39(22-4-2)26-37-34-19-11-7-15-30(34)24-31-16-8-12-20-35(31)37/h5-20,23-24H,3-4,21-22,25-27H2,1-2H3 |
InChI Key |
JVQICLRHEJLERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)CN(CCC)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


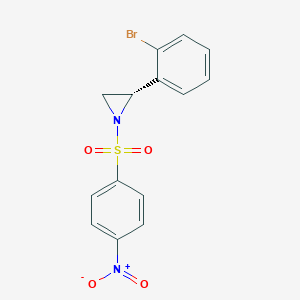
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
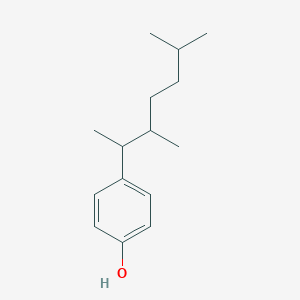
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
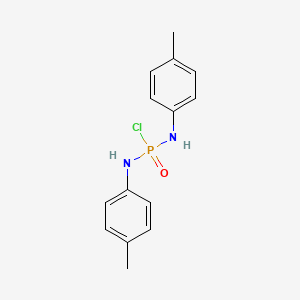
![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

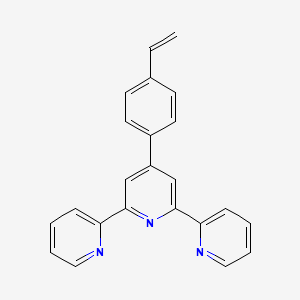
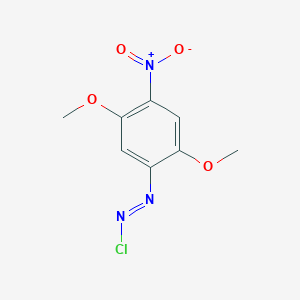
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
